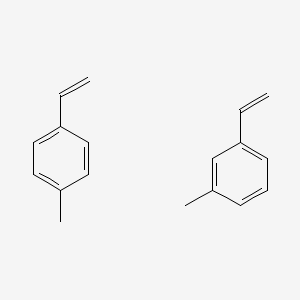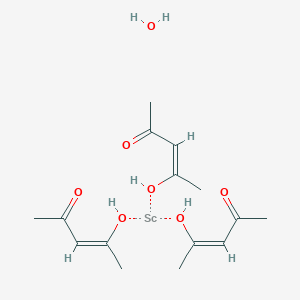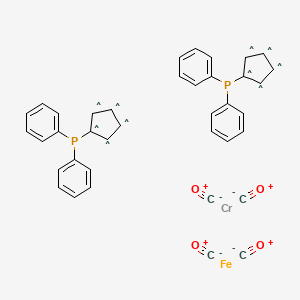
Vinyltoluene, monomer, about m:p=65:35, stabilized with TBC, 98%
Descripción general
Descripción
Vinyltoluene is a monomer that is a mixture of meta and para isomers, stabilized with TBC . It is also known as Methylstyrene Monomer . It is a colorless liquid with a strong and unpleasant odor .
Synthesis Analysis
The exact synthesis process of Vinyltoluene is not mentioned in the search results. .Molecular Structure Analysis
The molecular formula of Vinyltoluene is C9H10 . The molecular weight is 118.18 g/mol . The InChI string representation of its structure isInChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3 . Physical and Chemical Properties Analysis
Vinyltoluene is a clear liquid at 20°C . It has a melting point of -77°C and a boiling point of 173°C . The flash point is 53°C . It has a specific gravity of 0.90 (20/20) and a refractive index of 1.54 . It is insoluble in water but soluble in acetone, ethanol, benzene, methanol, heptane, and ether .Aplicaciones Científicas De Investigación
Discovery and Development of Catalysts
Gold Catalysts for Acetylene Hydrochlorination : Research on vinyl chloride monomer (VCM), a key precursor for polyvinyl chloride (PVC) production, highlights the transition from mercury-based catalysts to gold catalysts due to environmental and performance benefits. This innovation represents a significant advancement in the manufacture of polymers where vinyl monomers like vinyltoluene might find analogous catalytic improvement opportunities for their polymerization processes (Johnston, Carthey, & Hutchings, 2015).
Polymer Synthesis and Applications
RAFT Polymerization of Vinyl Esters : Vinyl esters, including derivatives similar to vinyltoluene, have been extensively studied for their polymerization using RAFT (reversible addition-fragmentation chain transfer) techniques. This research outlines the development of precision polymers with potential applications in areas like biomedical engineering, showcasing the versatility of vinyl monomers in creating complex macromolecular structures (Harrisson et al., 2014).
Synthesis of Bulky Styrene Derivatives : The polymerization of bulky styrene derivatives, akin to vinyltoluene monomers, demonstrates the feasibility of creating polymers with unique properties through radical, anionic, and coordination polymerizations. Such research paves the way for the synthesis of materials with tailored thermal, mechanical, and chemical properties for advanced applications (Wang et al., 2016).
Antifouling Surface Chemistries
Novel Monomers for Antifouling Surfaces : A study on diverse monomers for antifouling applications, including those related to vinyltoluene, emphasizes the role of polymer chemistry in creating non-toxic, environmentally friendly coatings for marine, medical, and filtration applications. By graft-polymerizing novel monomers onto surfaces, researchers have developed materials that significantly reduce biological fouling, indicating the broad potential of vinyl monomers in environmental protection and sustainability efforts (Imbrogno, Williams, & Belfort, 2015).
Safety and Hazards
Vinyltoluene is combustible and should be kept away from heat and sources of ignition . It is harmful if ingested or inhaled . It is irritating to the skin, eyes, and the respiratory system . It is also harmful to aquatic organisms and may cause long-term adverse effects to the aquatic environment . It is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways . It is recommended to handle it with proper protective equipment .
Mecanismo De Acción
Target of Action
Vinyltoluene Monomer, also known as Methylstyrene Monomer or Vinyltoluene, is primarily used as a reactive monomer in the production of specialized polystyrenes . It is a derivative of styrene and is used as a comonomer in the production of polymers and coatings . The primary targets of Vinyltoluene Monomer are the polymers and coatings it helps to form .
Mode of Action
Vinyltoluene Monomer readily polymerizes to form a high clarity, colorless polymer with excellent electrical and physical properties . It is used as a reactive monomer, which means it participates in the polymerization process, contributing its vinyl group to the formation of the polymer chain .
Biochemical Pathways
Vinyltoluene Monomer is involved in the polymerization pathway, where it contributes to the formation of specialized polystyrenes . The vinyl group of the monomer opens up and forms bonds with other monomers, creating a long chain or a polymer . This process is facilitated by the presence of a catalyst or under specific conditions of temperature and pressure .
Pharmacokinetics
It’s important to note that vinyltoluene monomer is a volatile compound with a vapor pressure of 15 mm Hg at 20 deg C , indicating that it can readily evaporate into the air under normal atmospheric conditions .
Result of Action
The primary result of Vinyltoluene Monomer’s action is the formation of specialized polystyrenes . These polymers have excellent electrical and physical properties and are used in various applications, including coatings, polyester resins, adhesives, paper coatings, and insulation resins .
Análisis Bioquímico
Biochemical Properties
Vinyltoluene Monomer plays a significant role in biochemical reactions, particularly in polymerization processes. It can be polymerized by conventional methods of initiation and in the presence of inert materials such as fillers, dyes, solvents, resins, rubbers, and plasticizers . The compound interacts with various enzymes and proteins during these processes. For instance, it can form conjugates with enzymes like L-asparaginase, which can then be copolymerized with free monomers . These interactions are crucial for enzyme immobilization, enhancing the stability and activity of the enzymes in various biochemical applications.
Cellular Effects
The effects of Vinyltoluene Monomer on various types of cells and cellular processes are multifaceted. It has been observed to induce sister chromatid exchange and chromosomal aberrations in cultured human lymphocytes . Additionally, Vinyltoluene Monomer can cause micronuclei formation in mouse bone-marrow cells in vivo . These effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to genetic mutations and other cellular alterations.
Molecular Mechanism
At the molecular level, Vinyltoluene Monomer exerts its effects through various binding interactions with biomolecules. The vinyl moiety of the compound is first metabolized to form an epoxide, which can either be conjugated with glutathione or further oxidized to produce carboxylic acids . These metabolites can then be conjugated with glycine. The methyl group of Vinyltoluene Monomer can also be oxidized to a carboxylic acid and subsequently conjugated with glycine . These biochemical transformations are essential for the compound’s activity and its interactions with enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vinyltoluene Monomer can change over time due to its stability and degradation properties. The compound is known to polymerize slowly at room temperature . This slow polymerization can impact its long-term effects on cellular function, as the gradual formation of polymers can alter the cellular environment and influence various biochemical processes. Additionally, the stability of Vinyltoluene Monomer is influenced by the presence of stabilizers like TBC, which prevent rapid degradation and ensure consistent activity over time .
Dosage Effects in Animal Models
The effects of Vinyltoluene Monomer vary with different dosages in animal models. At lower doses, the compound is absorbed and metabolized without significant adverse effects . At higher doses, saturation of metabolic pathways can occur, leading to the accumulation of metabolites and potential toxicity . For instance, saturation of metabolic pathways in rats begins at a dose of 250 mg/kg body weight . High doses of Vinyltoluene Monomer can also cause neurotoxicity, as the compound is distributed to the brain in both humans and rats .
Metabolic Pathways
Vinyltoluene Monomer is involved in several metabolic pathways. The vinyl moiety is metabolized to form an epoxide, which can be conjugated with glutathione or further oxidized to produce carboxylic acids . These carboxylic acids are then conjugated with glycine. The methyl group of the compound can also be oxidized to a carboxylic acid and subsequently conjugated with glycine . These metabolic pathways are crucial for the detoxification and elimination of Vinyltoluene Monomer from the body.
Transport and Distribution
Within cells and tissues, Vinyltoluene Monomer is transported and distributed through various mechanisms. The compound is insoluble in water but soluble in organic solvents like ethanol, ether, heptane, acetone, methanol, and benzene . This solubility profile influences its distribution within the body, as it can easily diffuse through lipid membranes and accumulate in fatty tissues. The transport of Vinyltoluene Monomer is also facilitated by its interaction with transport proteins and binding proteins, which help in its cellular uptake and distribution.
Subcellular Localization
The subcellular localization of Vinyltoluene Monomer is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the formation of conjugates with enzymes can facilitate the localization of Vinyltoluene Monomer to specific cellular sites where these enzymes are active . This targeted localization is essential for the compound’s activity and its role in various biochemical processes.
Propiedades
IUPAC Name |
1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPKHDZBJXRVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72662-97-6 | |
| Details | Compound: Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |
| Record name | Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72662-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)




![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)
![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)



